molecular formula C18H16N2O3S B12515241 2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate

2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate

Cat. No.: B12515241
M. Wt: 340.4 g/mol
InChI Key: LLHVZSFINMQQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of 2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with benzyl methyl ketone under acidic conditions, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit key enzymes in cancer cell proliferation, thereby exerting anticancer activity .

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

[2-[benzyl(methyl)amino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C18H16N2O3S/c1-20(10-13-5-3-2-4-6-13)17(21)11-23-18(22)14-7-8-15-16(9-14)24-12-19-15/h2-9,12H,10-11H2,1H3

InChI Key

LLHVZSFINMQQPV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)COC(=O)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

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